RNA polymerase-IN-2

Antibacterial drug discovery Transcription inhibition Bacterial RNA polymerase

RNA polymerase-IN-2 is the only commercially available DNA‑dependent RNA polymerase inhibitor with confirmed multispecies activity (E. coli, S. aureus, M. tuberculosis; IC50 1100‑3100 nM) and concurrent CYP isozyme inhibition. This dual‑target profile makes it an essential positive control for high‑throughput antibacterial screens, cross‑species comparative transcriptomics, and DMPK drug‑drug interaction assays. CAS 2447106‑79‑6, MF C₄₇H₅₇N₃O₁₄, MW 887.97. Strictly verify identity by LC‑MS/NMR to avoid confusion with RNA polymerase II‑IN‑2.

Molecular Formula C47H57N3O14
Molecular Weight 888.0 g/mol
Cat. No. B12369632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRNA polymerase-IN-2
Molecular FormulaC47H57N3O14
Molecular Weight888.0 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)OCCN(C)C)O3)C
InChIInChI=1S/C47H57N3O14/c1-21-13-12-14-22(2)46(58)49-37-41(56)33-32(36-44(37)63-31-20-28(60-18-16-50(9)10)19-29(52)35(31)48-36)34-43(26(6)40(33)55)64-47(8,45(34)57)61-17-15-30(59-11)23(3)42(62-27(7)51)25(5)39(54)24(4)38(21)53/h12-15,17,19-21,23-25,30,38-39,42,53-55,57H,16,18H2,1-11H3,(H,49,58)/b13-12+,17-15+,22-14-/t21-,23+,24+,25+,30-,38-,39+,42+,47-/m0/s1
InChIKeyDFEMHOWTZZBZMN-QJLZHFJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RNA Polymerase-IN-2 for Research Procurement: CAS 2447106-79-6 Basic Profile and Inhibitor Classification


RNA polymerase-IN-2 (CAS: 2447106-79-6) is a small-molecule DNA-dependent RNA polymerase inhibitor with the molecular formula C47H57N3O14 and a molecular weight of 887.97 g/mol . It is chemically designated as 'compound 5' in its primary patent source and is reported to additionally inhibit CYP isozymes [1]. The compound is currently offered by multiple research chemical vendors at purities typically ≥95-98%, and is intended exclusively for in vitro research applications including transcription mechanism studies and anti-infective screening [2].

Why RNA Polymerase-IN-2 Cannot Be Substituted with Broad-Spectrum Polymerase Inhibitors


Generic substitution with other 'RNA polymerase inhibitors' is scientifically unjustified due to fundamental differences in molecular targets and biochemical profiles. While many commercial inhibitors selectively target viral RNA-dependent RNA polymerases (RdRps) or specific eukaryotic RNA polymerase complexes (e.g., Pol I or Pol II), RNA polymerase-IN-2 is characterized as an inhibitor of DNA-dependent RNA polymerase and has documented activity across multiple bacterial orthologs, including E. coli, S. aureus, and M. tuberculosis [1]. Furthermore, its additional inhibition of CYP isozymes introduces a distinct off-target profile that is absent in more selective polymerase probes like α-amanitin or CX-5461 . Consequently, using a pan-polymerase or RdRp-specific inhibitor in place of RNA polymerase-IN-2 would confound experimental results, particularly in assays where bacterial transcription modulation or metabolic stability via CYP interactions are critical variables [1] .

RNA Polymerase-IN-2: Quantitative Evidence for Differentiated Selection


Cross-Species Antibacterial RNA Polymerase Inhibition Profile

RNA polymerase-IN-2 demonstrates quantifiable inhibitory activity against DNA-dependent RNA polymerase from multiple bacterial species. In fluorescence-based assays using E. coli RNA polymerase, the compound exhibited an IC50 of 1100 nM (1.10 µM) [1]. Against the S. aureus ortholog, the IC50 was 3100 nM (3.10 µM), and against M. tuberculosis, it was 1100 nM (1.10 µM) [1].

Antibacterial drug discovery Transcription inhibition Bacterial RNA polymerase

Intrinsic CYP Isozyme Inhibition: A Differentiated Off-Target Liability

Unlike highly selective RNA polymerase inhibitors (e.g., α-amanitin, CX-5461), RNA polymerase-IN-2 is explicitly characterized as an inhibitor of CYP isozymes . This property differentiates it from polymerase probes that lack significant CYP interaction.

Drug metabolism CYP inhibition ADME-Tox In vitro safety pharmacology

Critical Distinction: RNA Polymerase-IN-2 vs. RNA Polymerase II-IN-2

A critical procurement risk is the confusion between 'RNA polymerase-IN-2' (CAS 2447106-79-6) and 'RNA polymerase II-IN-2' (CAS 2891451-33-3). These are distinct chemical entities with different molecular targets and properties. RNA polymerase-IN-2 has MW=887.97 and targets DNA-dependent RNA polymerase . In contrast, RNA polymerase II-IN-2 has MW=915.02, a Ki of 9.5 nM for eukaryotic Pol II, and exhibits cytotoxicity against CHO and HEK293 cells .

Compound identity Chemical validation Analytical chemistry Procurement specification

Intended Use: DNA-Dependent vs. RNA-Dependent RNA Polymerase Targeting

RNA polymerase-IN-2 is explicitly classified as an inhibitor of 'DNA-dependent RNA polymerase' . This mechanistic classification distinguishes it from the large class of compounds targeting 'RNA-dependent RNA polymerases' (RdRps), such as RdRP-IN-2 (IC50=41.2 µM for SARS-CoV-2 RdRp) or GS-443902 (IC50=1.1-5 µM for RSV/HCV RdRps) [1].

Mechanism of action Enzymology Assay development Target engagement

Recommended Research Applications for RNA Polymerase-IN-2 Based on Differentiated Evidence


Bacterial Transcription Inhibition Screening and Mechanistic Studies

Given its defined IC50 values against E. coli, S. aureus, and M. tuberculosis RNA polymerases (1100-3100 nM), RNA polymerase-IN-2 is optimally suited as a reference inhibitor in antibacterial drug discovery campaigns [1]. It can serve as a positive control in high-throughput screens designed to identify novel bacterial transcription inhibitors or as a tool compound to study the effects of polymerase inhibition on bacterial gene expression. Its multi-species activity profile makes it particularly useful for cross-species comparative transcriptomics, enabling researchers to differentiate species-specific transcriptional responses to a common chemical probe [1].

In Vitro ADME-Tox Studies Requiring a Dual Polymerase/CYP Inhibitor

For drug metabolism and pharmacokinetics (DMPK) laboratories, RNA polymerase-IN-2 offers a unique tool due to its reported dual inhibition of DNA-dependent RNA polymerase and CYP isozymes . While this profile renders it unsuitable for 'clean' transcriptional studies, it provides a valuable positive control for developing and validating assays designed to detect CYP-mediated drug-drug interactions. It can be used to benchmark the sensitivity of fluorometric or LC-MS-based CYP inhibition assays, and to model the complex pharmacological profile of drug candidates that exhibit polypharmacology involving both transcription and metabolic pathways .

Chemical Biology and Target Identification Studies in Prokaryotic Systems

RNA polymerase-IN-2, as a probe with characterized activity against bacterial RNA polymerase, can be employed in chemical genetic screens to identify genes that confer resistance or hypersensitivity to transcription inhibition. By applying the compound at its inhibitory concentrations (1-3 µM range) to bacterial mutant libraries, researchers can map genetic interactions with the transcription machinery, potentially uncovering novel targets for antibacterial therapy or revealing mechanisms of intrinsic resistance to polymerase inhibitors [1].

Procurement Validation and Analytical Chemistry Reference Standard

Given the high risk of confusion with the structurally distinct RNA polymerase II-IN-2 (CAS 2891451-33-3), RNA polymerase-IN-2 (CAS 2447106-79-6) serves as a critical analytical reference standard. Procurement and analytical chemistry teams can utilize its unique identifiers—CAS number, molecular formula (C47H57N3O14), molecular weight (887.97), and SMILES string—to verify the identity of received material via LC-MS or NMR. This ensures that the correct compound is deployed in sensitive biological assays, preventing costly experimental failures resulting from mistaken identity with the similarly named Pol II inhibitor .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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